Naphthalene green

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

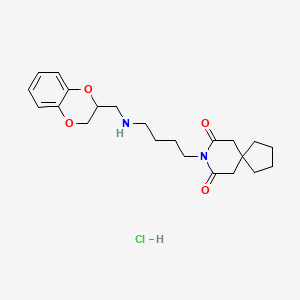

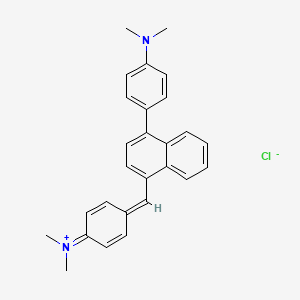

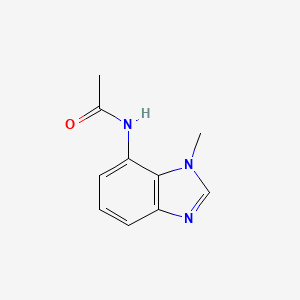

Naphthalene green is a fluorescent dye that has been widely used in scientific research for several decades. It is a member of the triarylmethane family of dyes and is commonly used as a marker for various biological processes.

Scientific Research Applications

Wastewater Treatment: Adsorption of NAPG

NAPG has been investigated for its ability to adsorb naphthalene polycyclic aromatic hydrocarbon (PAH) from wastewater. Researchers synthesized a green magnetic composite (mCS/GO) using water hyacinth extract and proanthocyanidin. The composite demonstrated high adsorption capacity for naphthalene, primarily through π-π and hydrophobic interactions. Additionally, chemisorption played a role in the adsorptive process. The green mCS/GO was effectively regenerated and reused, making it a promising adsorbent for real-world applications .

Plant Growth Regulation: Naphthalene Acetic Acid (NAA)

NAA, similar to naturally occurring indole-3-acetic acid (IAA), stimulates cell elongation, division, and photosynthesis. It influences processes like flower induction, fruit set, and delaying senescence. In agriculture, NAA is used to increase fruit crop productivity and prevent pre-harvest fruit drop. It also inhibits bud sprouting .

Fluorescent Emitters: NAPG in Electroluminescence

NAPG-based narrowband pure-green emitters have been developed. These emitters exhibit efficient and ultrapure electroluminescence, making them valuable for display technologies and optoelectronic devices .

Toxicology and Controversy: Naphthalene Toxicity

The toxicity of naphthalene remains controversial. Research efforts have focused on understanding its toxicokinetics, mode of action, and effects at low doses. Industry-sponsored studies aim to shed light on naphthalene’s impact, especially concerning its presence in industrial effluents .

Soil Ecology: NAPG and Soil Fauna

Application of naphthalene significantly suppresses soil fauna numbers and reduces litter-decomposing rates. This finding highlights the ecological impact of NAPG on soil ecosystems .

Mechanism of Action

Target of Action

Naphthalene, a polycyclic aromatic hydrocarbon, has been found to interact with various targets in the environment. It has been observed to significantly enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6 . The primary targets of naphthalene are the enzymes involved in the catabolism of polycyclic aromatic hydrocarbons (PAHs), transporters, and electron transfer carriers .

Mode of Action

Naphthalene interacts with its targets through various mechanisms. In the process of enhancing the biodegradation of phenanthrene, the regulator NahR, activated by salicylate (an intermediate of naphthalene biodegradation), up-regulates degradation enzymes (NahABCDE and SalABCDEFGH), which enhances the biodegradation of phenanthrene and accumulation of toxic intermediate–1-hydroxy-2-naphthoic acid (1H2Na) .

Biochemical Pathways

Naphthalene affects several biochemical pathways. The up-regulated proteins mainly concentrated in PAH catabolism, Transporters, and Electron transfer carriers . The up-regulation of cytochrome C promotes the above process running smoothly .

Result of Action

The action of naphthalene results in various molecular and cellular effects. For instance, naphthalene exposure triggers the onset of oxidative stress as evidenced by the destruction of the antioxidant enzyme system . The lipid peroxidation and DNA oxidative damage levels induced by naphthalene were found to be significant .

Action Environment

The action of naphthalene is influenced by various environmental factors. Naphthalene is frequently detected in PAH-contaminated soil, and its residues may pose an eco-toxicological threat to soil organisms . The toxic effects of naphthalene are closely tied to phenolic and quinone metabolites in biological metabolism .

properties

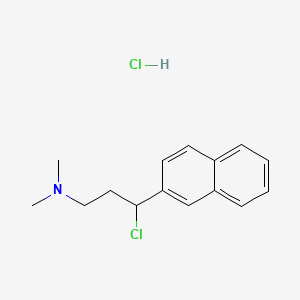

IUPAC Name |

[4-[[4-[4-(dimethylamino)phenyl]naphthalen-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N2.ClH/c1-28(2)23-14-9-20(10-15-23)19-22-13-18-26(27-8-6-5-7-25(22)27)21-11-16-24(17-12-21)29(3)4;/h5-19H,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKHVLOAWKJNKP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=C4C=CC(=[N+](C)C)C=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene green | |

Q & A

Q1: What is the nature of the interaction between Naphthalene Green VS and tannic acid?

A1: The research demonstrates that Naphthalene Green VS, an acid dye, forms a 1:1 complex with tannic acid []. This suggests a specific interaction occurs between these two molecules.

Q2: What is the primary driving force for complex formation between Naphthalene Green VS and tannic acid?

A2: While the study doesn't explicitly investigate the binding mechanism, it suggests that hydrogen bonding plays a crucial role in complex formation. This suggestion is based on the ΔH° (enthalpy change) values obtained for the interaction [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)